2-Bromo-1-(4-methoxyphenyl)pentan-1-one
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Overview
Description
2-Bromo-1-(4-methoxyphenyl)pentan-1-one is an organic compound with the molecular formula C12H15BrO2 It is a brominated ketone, characterized by the presence of a bromine atom attached to the first carbon of the pentanone chain and a methoxyphenyl group attached to the fourth carbon
Preparation Methods
The synthesis of 2-Bromo-1-(4-methoxyphenyl)pentan-1-one typically involves the bromination of 1-(4-methoxyphenyl)pentan-1-one. One common method includes the following steps:
Starting Material: 1-(4-methoxyphenyl)pentan-1-one.
Reagents: Sodium bromide (NaBr) and hydrochloric acid (HCl).
Reaction Conditions: The reaction is carried out at room temperature.
Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Bromo-1-(4-methoxyphenyl)pentan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of various derivatives.
Reduction Reactions: The carbonyl group (C=O) can be reduced to an alcohol (C-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group (OCH3) can be oxidized to a carboxylic acid (COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates and selectivity.
Scientific Research Applications
2-Bromo-1-(4-methoxyphenyl)pentan-1-one is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used as an intermediate in the synthesis of drugs, particularly those targeting specific biological pathways.
Material Science: It is employed in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-methoxyphenyl)pentan-1-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
2-Bromo-1-(4-methoxyphenyl)pentan-1-one can be compared with other brominated ketones, such as:
2-Bromo-1-phenyl-pentan-1-one: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
2-Bromo-1-(4-methylphenyl)pentan-1-one:
2-Bromo-1-(4-isobutoxyphenyl)propan-1-one: Features an isobutoxy group, which significantly alters its reactivity and applications.
The presence of the methoxy group in this compound makes it unique, providing distinct chemical properties and expanding its range of applications.
Properties
CAS No. |
36412-64-3 |
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Molecular Formula |
C12H15BrO2 |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2-bromo-1-(4-methoxyphenyl)pentan-1-one |
InChI |
InChI=1S/C12H15BrO2/c1-3-4-11(13)12(14)9-5-7-10(15-2)8-6-9/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
RTILIJSYRVLPFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)OC)Br |
Origin of Product |
United States |
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